Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3OS/c8-3-1-9-4-5-2-6-7(3)4/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKIVTYPFTDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=NC=N2)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiazolo 3,2 B 1 2 3 Triazol 6 5h One and Its Derivatives
Classical Cyclocondensation Approaches
Classical synthesis of the thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole scaffold predominantly relies on cyclocondensation reactions, where the thiazole (B1198619) ring is constructed onto a pre-existing 1,2,4-triazole (B32235) moiety. These methods are valued for their reliability and access to a wide range of derivatives.
[2+3]-Cyclocondensation Reactions Involving 1,2,4-Triazole-3(5)-thioles
A key synthetic strategy for constructing 5-substituted thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole-6(5H)-ones is the [2+3]-cyclocondensation reaction. mdpi.com This approach involves the reaction of substituted 1,2,4-triazole-3(5)-thioles, which act as a three-atom component, with a two-carbon electrophilic synthon ([C₂]²⁺). mdpi.com The 1,2,4-triazole-3-thiol, possessing nucleophilic nitrogen and sulfur centers, reacts with a bifunctional electrophile, leading to the formation of the fused five-membered thiazole ring. The versatility of this method allows for the introduction of various substituents on the triazole ring, which are carried into the final bicyclic product. The synthesis of the necessary 1,2,4-triazole-3-thiol precursors often involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.netzsmu.edu.ua
However, the reaction does not always proceed to the bicyclic product. Studies have shown that interactions of 1,2,4-triazole-3(5)-thiol with certain electrophiles, such as N-arylmaleimides or α-bromo-γ-butyrolactone, may result in thiol-ene click reactions or Sₙ processes rather than the desired [2+3]-cyclocondensation, leading to acyclic products instead of the fused ring system. mdpi.com
Reactions with α-Halocarbonyl Compounds and their Derivatives
A widely employed and effective method for the synthesis of the thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole system is the Hantzsch-type condensation of 1,2,4-triazole-3-thiols with α-halocarbonyl compounds. researchgate.netnih.gov This reaction typically involves the S-alkylation of the triazole-thiol by the α-haloketone, followed by an intramolecular cyclization-dehydration to yield the final fused product.
The reaction conditions can significantly influence the outcome, determining whether the product is obtained in a single step or via a two-step process involving an intermediate. For instance, conducting the condensation in an acidic medium, such as refluxing ethanol (B145695) with concentrated sulfuric acid, often leads directly to the thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole derivatives. researchgate.net Conversely, performing the initial S-alkylation in an alkaline medium, followed by acid-catalyzed cyclization, allows for the isolation of the acyclic thioether intermediate. researchgate.net
A variety of α-halocarbonyl compounds have been utilized in this synthesis, including:
Phenacyl bromides researchgate.net
2-bromo-4'-fluoroacetophenone (B32570) researchgate.net
Chloroacetone researchgate.net
Ethyl 2-chloroacetoacetate researchgate.net
The reaction of 4-(4-X-phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiols with 2-bromo-4'-fluoroacetophenone yields the corresponding S-alkylated intermediates, which can then be cyclized to form the target thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazoles. researchgate.net
| 1,2,4-Triazole-3-thiol Derivative | α-Halocarbonyl Compound | Catalyst/Solvent System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aryl-5-mercapto-1,2,4-triazole | Phenacyl bromide | H₂SO₄ (conc.) / Ethanol (reflux) | 2-Aryl-6-phenylthiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole | 53-73 | researchgate.net |
| 4-(4-Phenylsulfonyl)phenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-4'-fluoroacetophenone | - (Intermediate formation) | 2-(5-(4-(4-Phenylsulfonyl)phenyl)-2H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone | - | researchgate.net |
| 3-Aryl-5-mercapto-1,2,4-triazole | Chloroacetone | H₂SO₄ (conc.) / Ethanol (reflux) | 2-Aryl-6-methylthiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole | - | researchgate.net |
Multicomponent and One-Pot Synthesis Protocols
Multicomponent and one-pot reactions have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolating intermediates. Several such protocols have been developed for the synthesis of thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazol-6(5H)-one derivatives.
One prominent example is the three-component reaction of a 5-substituted-4H-1,2,4-triazole-3-thiol, an aromatic or heteroaromatic aldehyde, and chloroacetic acid. mdpi.comnih.govsemanticscholar.org This reaction, typically carried out with sodium acetate (B1210297) in a mixture of acetic acid and acetic anhydride (B1165640), provides direct access to 5-aryl(heteryl)idene-thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazol-6(5H)-ones. mdpi.comnih.govsemanticscholar.org This method is valued for its operational simplicity and ability to generate molecular diversity by varying the triazole and aldehyde components.
Another one-pot approach involves the reaction of 3-(substituted phenyl)-4,5-dihydro-1,2,4-triazole-5-thiones with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid to yield substituted thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazoles. researchgate.net
| Triazole Component | Aldehyde Component | Third Component | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 5-R-4H-1,2,4-triazole-3-thiol | Aromatic/Heteroaromatic Aldehyde | Chloroacetic acid | AcONa, AcOH/Ac₂O, heating | 5-Aryl(heteryl)idene-thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazol-6(5H)-ones | mdpi.comnih.govsemanticscholar.org |
| 3-(Substituted phenyl)-4,5-dihydro-1,2,4-triazole-5-thione | - | Acetylacetone | Acidic | 5-(Substituted phenyl)-2,3-dimethylthiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole | researchgate.net |
Advanced Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole derivatives. These advanced strategies often feature milder reaction conditions, reduced waste, and novel activation methods.
Visible-Light-Mediated Catalyst-Free Synthesis of Thiazolo[3,2-b]ucm.esrsc.orgmdpi.comtriazole Derivatives
A significant advancement is the development of a visible-light-mediated, catalyst-free, and regioselective synthesis of functionalized thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazoles. ucm.esrsc.org This green protocol utilizes visible light as a sustainable energy source and water as a safe, non-toxic solvent. ucm.esrsc.org
The reaction proceeds between 3-mercapto ucm.esrsc.orgmdpi.comtriazoles and α-bromodiketones, which are conveniently generated in situ from 1,3-diketones and N-Bromosuccinimide (NBS). ucm.esrsc.org This method affords the desired thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole derivatives in excellent yields under aqueous conditions. ucm.esresearchgate.net The regioselectivity of the reaction has been unequivocally confirmed through 2D-NMR and X-ray crystallographic studies. ucm.esrsc.org Experimental evidence from radical trapping experiments suggests that the cyclization proceeds via a free radical mechanism. ucm.es This approach represents an efficient and environmentally friendly alternative to classical methods. ucm.esrsc.org
| Reactant 1 | Reactant 2 (and its precursor) | Energy Source | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 3-Mercapto ucm.esrsc.orgmdpi.comtriazoles | α-Bromodiketones (from 1,3-diketones + NBS) | Visible Light | Water | Catalyst-free, Green, High Yield, Regioselective | ucm.esrsc.org |
Synthesis via Acyclic Thioether Intermediates
An alternative pathway to the direct, one-step cyclocondensation is a two-step synthesis that proceeds through the formation and isolation of an acyclic S-substituted thioether intermediate. researchgate.netresearchgate.net This method provides a greater degree of control and allows for the characterization of the intermediate before the final ring-closing step.
The first step involves the S-alkylation of a 3-aryl-5-mercapto-1,2,4-triazole with an α-haloketone. This reaction is typically performed at room temperature in an alkaline medium, for example, using sodium bicarbonate in absolute ethanol. researchgate.net These conditions favor the formation of the stable thioether intermediate without promoting immediate cyclization. researchgate.net
In the second step, the isolated and purified thioether is subjected to cyclization. This is achieved by treating the intermediate with a strong dehydrating agent, such as concentrated sulfuric acid, often at room temperature. researchgate.net This acid-catalyzed intramolecular condensation and dehydration step yields the final thiazolo[3,2-b] ucm.esrsc.orgmdpi.comtriazole product. researchgate.net This two-step approach is particularly useful for confirming the structure of the intermediate and studying the mechanism of the cyclization reaction. researchgate.netresearchgate.net
Synthesis of Thiazolo[3,2-b]mdpi.comresearchgate.netacs.orgtriazolium Salts
The synthesis of thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazolium salts represents a significant pathway to novel derivatives of this heterocyclic system. One established method involves an electrophilic heterocyclization reaction. mdpi.comnih.gov This process typically starts from 3-methallylthio-1,2,4-triazoles, which are obtained by alkylating the corresponding 1,2,4-triazoles with methallyl chloride in a basic medium. mdpi.com The subsequent cyclization is induced by a strong acid, such as concentrated hydrobromic acid in glacial acetic acid, leading to the formation of the thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-7-ium salts. mdpi.com The concentration and strength of the acid are critical for the success of this electrophilic heterocyclization. mdpi.com
Another approach involves the tellurium-induced cyclization of 5-substituted N-allyl derivatives of 1,2,4-triazol-3-thiones using p-methoxyphenyltellurium trichloride. This reaction has been shown to be regioselective, yielding 6-((dichloro(4-methoxyphenyl)-λ4-tellanyl)methyl)-5,6-dihydrothiazolo[2,3-c] mdpi.comresearchgate.netacs.orgtriazol-1-ium chlorides. researchgate.net The nature of the substituents at the 5-position of the triazole ring does not appear to affect the regioselectivity of this heteroannulation process. researchgate.net
The characterization of these salts is carried out using various spectroscopic techniques, including FTIR and NMR. mdpi.comnih.gov In the 13C NMR spectra, the signals for the thiazoline (B8809763) nodal C-6 and the thiomethylene C-5 of the thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-7-ium cation appear in a characteristically weak field, confirming the quaternization of the adjacent nitrogen atom during the annulation of the thiazoline ring. mdpi.com
| Starting Material | Reagent | Product | Reference |
| 3-Methallylthio-1,2,4-triazoles | Concentrated Hydrobromic Acid | mdpi.comnih.govThiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-7-ium Salts | mdpi.com |
| 5-Substituted N-allyl derivatives of 1,2,4-triazol-3-thione | p-Methoxyphenyltellurium trichloride | 6-((dichloro(4-methoxyphenyl)-λ4-tellanyl)methyl)-5,6-dihydrothiazolo[2,3-c] mdpi.comresearchgate.netacs.orgtriazol-1-ium chlorides | researchgate.net |
Derivatization from Biologically Active Precursors (e.g., Ibuprofen (B1674241), Naproxen)
A prominent strategy in drug discovery involves the modification of existing biologically active molecules to synthesize new derivatives with potentially improved pharmacological profiles and reduced side effects. The thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-6(5H)-one scaffold has been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen (B1676952). nih.govnih.gov
This structural modification is often proposed as a bioisosteric replacement of the carboxylic acid group, aiming to retain the anti-inflammatory and analgesic properties while mitigating the gastrointestinal toxicity commonly associated with NSAIDs. nih.gov For instance, a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen have been synthesized and shown to possess favorable gastrointestinal tolerance. nih.gov Similarly, novel thiazolo[3,2-b]-1,2,4-triazoles derived from naproxen have been synthesized and evaluated for their analgesic and anti-inflammatory activities, demonstrating significantly lower ulcerogenic risk compared to the parent drug. nih.gov
The synthesis of these derivatives typically begins with the preparation of the corresponding 3-substituted-1,2,4-triazole-5-thione from the parent NSAID. nih.gov These triazole-thiones serve as versatile intermediates for constructing the fused thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazole-6(5H)-one ring system. nih.gov
| Biologically Active Precursor | Resulting Derivative | Key Finding | Reference |
| Ibuprofen | Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives | Favorable gastrointestinal tolerance | nih.gov |
| Naproxen | Thiazolo[3,2-b]-1,2,4-triazole-6(5H)-one derivatives | Lower ulcerogenic risk with analgesic and anti-inflammatory properties | nih.gov |
Regioselectivity and Stereochemical Considerations in Thiazolo[3,2-b]mdpi.comresearchgate.netacs.orgtriazol-6(5H)-one Synthesis
The synthesis of thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-6(5H)-one and its derivatives often presents challenges related to regioselectivity and stereochemistry. The formation of specific isomers and the directional control of cyclization reactions are critical aspects that influence the biological activity of the final compounds.
Formation and Separation of Z/E-Isomers in Thiazolo[3,2-b]mdpi.comresearchgate.netacs.orgtriazol-6(5H)-one Derivatives
For example, in the synthesis of 5-(N-cyclopropylaminomethylidene)-thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazol-6(5H)-one, the N-cyclopropylamino moiety was found to be in the Z configuration with respect to the bicyclic system, as confirmed by X-ray crystallography. nih.govsemanticscholar.org The torsion angle S4–C5–C7–N8 was determined to be -0.1(3)°. nih.govsemanticscholar.org The interatomic distance between C5 and C7 confirms the presence of a double bond. nih.govsemanticscholar.org The separation and characterization of these isomers are crucial for understanding their structure-activity relationships.
Control of Regioselectivity in Cyclization Reactions
The control of regioselectivity is a paramount consideration in the synthesis of the thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazole ring system. The reaction of 3-mercapto-1,2,4-triazoles with unsymmetrical reagents can potentially lead to the formation of multiple regioisomers. For instance, the reaction with unsymmetrical α-bromo-1,3-diketones could theoretically produce four different regioisomeric products. ucm.es
However, recent studies have demonstrated highly regioselective syntheses. A visible-light-mediated, catalyst-free reaction of in situ generated α-bromodiketones with 3-mercapto mdpi.comresearchgate.netacs.orgtriazoles in an aqueous medium afforded thiazolo[3,2-b] mdpi.comresearchgate.netacs.orgtriazole derivatives in excellent yields as a single regioisomer. ucm.es The structure of the obtained regioisomer was unequivocally confirmed by 2D-NMR spectroscopic techniques (HMBC, HMQC) and X-ray crystallography. ucm.es
Similarly, the Sonogashira coupling reaction has been utilized to synthesize regioisomeric substituted thiazolo[3,2-b]1,2,4-triazoles with high yield and good regioselectivity. researchgate.net The introduction of different substituents on the starting materials can influence the regiochemical outcome of the cyclization, and understanding these effects is essential for the targeted synthesis of specific isomers. researchgate.net
| Reaction Type | Reagents | Key Outcome | Reference |
| Visible-light-mediated cyclization | α-bromodiketones and 3-mercapto mdpi.comresearchgate.netacs.orgtriazoles | High regioselectivity, single regioisomer formed | ucm.es |
| Tellurium-induced cyclization | N-allyl derivatives of 1,2,4-triazol-3-thione and p-methoxyphenyltellurium trichloride | Regioselective formation of 6-((dichloro(4-methoxyphenyl)-λ4-tellanyl)methyl)-5,6-dihydrothiazolo[2,3-c] mdpi.comresearchgate.netacs.orgtriazol-1-ium chlorides | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one and its derivatives. It provides detailed information about the hydrogen and carbon environments within the molecule.
¹H-NMR spectroscopy is instrumental in identifying the protons within the Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one structure. The chemical shifts (δ) of protons are influenced by their local electronic environment. For the core structure, the methylene (B1212753) protons (CH₂) of the thiazolidinone ring are particularly characteristic. In studies of related derivatives, these protons often appear as a singlet or as part of a more complex pattern depending on substitution. urfu.ru For instance, in certain 5-aminomethylidene derivatives, the proton of the 1,2,4-triazole (B32235) ring can be observed at chemical shifts between δ 8.14 and 8.40 ppm. semanticscholar.org The NH proton of the triazole ring itself can sometimes be observed as a broad signal at a very downfield region, occasionally above δ 12.0 ppm. urfu.rumdpi.com The precise chemical shifts can vary based on the solvent used and the nature of substituents attached to the core ring system. urfu.ru
Table 1: Illustrative ¹H-NMR Spectral Data for Protons on the Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one Core and Related Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₂ (Thiazolidinone ring) | ~4.5 - 5.0 | Singlet (s) | Can vary significantly with substitution. Observed at ~4.47 ppm in some triazole derivatives. urfu.ru |
| CH (Triazole ring) | ~8.1 - 8.4 | Singlet (s) | Observed in substituted derivatives. semanticscholar.org |
| NH (Triazole ring) | > 12.0 | Broad Singlet (bs) | Often disappears upon D₂O exchange. urfu.rumdpi.com |
¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the thiazolidinone ring is a key diagnostic signal, typically appearing significantly downfield. For example, in a derivative, the carbonyl carbon peak was observed at δ 188.5 ppm. ucm.es The carbon atoms at the bridgehead and within the triazole ring also show characteristic signals. In certain nih.govThiazolo[3,2-b] nih.govresearchgate.nettriazol-7-ium salts, the nodal C-6 and thiomethylene C-5 signals appear at approximately 66-67 ppm and 48-50 ppm, respectively, indicating quaternization of the adjacent nitrogen atom. nih.gov The carbon atoms of the triazole ring itself are typically found in the range of δ 150-165 ppm. urfu.ru
Table 2: Representative ¹³C-NMR Spectral Data for the Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one Core
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
| C=O (C6) | ~188 | Carbonyl carbon, highly deshielded. ucm.es |
| C (Triazole ring) | ~155 - 165 | Chemical shifts for C-2 and the bridgehead carbon. urfu.ru |
| CH₂ (C5) | ~48 - 60 | Methylene carbon in the thiazolidinone ring. urfu.runih.gov |
To unequivocally confirm the connectivity and establish the correct isomer, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed. researchgate.netnih.gov HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are crucial for distinguishing between potential isomers, such as the Thiazolo[3,2-b] nih.govresearchgate.nettriazole and the Thiazolo[2,3-c] nih.govresearchgate.nettriazole systems. researchgate.netresearchgate.net By analyzing the correlation patterns, the precise attachment of the fused rings and the positions of substituents can be definitively established, which has been explicitly used to confirm the structure of regioisomers in synthetic protocols. ucm.esnih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For the Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one structure, the most prominent absorption band is that of the carbonyl group (C=O) stretching vibration, which is typically strong and sharp. This band is often observed in the region of 1640-1675 cm⁻¹. researchgate.net Other significant absorptions include the C=N stretching of the triazole ring (around 1600-1615 cm⁻¹) and C-N stretching vibrations (1470-1550 cm⁻¹). researchgate.net The C-S bond of the thiazole (B1198619) ring also gives rise to a characteristic band, often found at lower wavenumbers, around 730-800 cm⁻¹. nih.gov
Table 3: Key FT-IR Absorption Bands for Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide carbonyl) | 1640 - 1675 | Strong |
| C=N (Triazole ring) | 1600 - 1615 | Medium to Strong |
| C=C / C-N | 1470 - 1550 | Medium |
| C-S (Thiazole ring) | 730 - 800 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of Thiazolo[3,2-b] nih.govresearchgate.nettriazol-6(5H)-one. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. researchgate.net This allows for the precise confirmation of the molecular formula. For example, in the analysis of a derivative, an ESI-MS signal at m/z 278.3 corresponded to the calculated [M+H]⁺ peak. researchgate.net The purity of synthesized compounds can also be confirmed using techniques like liquid chromatography-mass spectrometry (LCMS). nih.gov
Elemental Analysis in the Characterization of Thiazolo[3,2-b]triazol-6(5H)-one Derivatives
In the synthesis and characterization of new chemical entities, elemental analysis serves as a quantitative checkpoint. Following the synthesis and purification of Thiazolo[3,2-b]triazol-6(5H)-one derivatives, a small sample is subjected to combustion analysis to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The presence of sulfur (S) is also quantified, which is critical for confirming the integrity of the thiazole ring. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical structure. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the assigned structure and its purity.
Research findings from various studies on Thiazolo[3,2-b]triazol-6(5H)-one derivatives consistently report elemental analysis data to validate their synthesized compounds. For instance, in the development of novel 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, elemental analysis was a crucial step in confirming the final structures. The results are typically presented alongside spectroscopic data to build a comprehensive characterization profile.
Below is an interactive data table showcasing representative elemental analysis findings for a series of 2-(substituted)-6-(4-methoxybenzylidene)-thiazolo[3,2-b]triazol-6(5H)-one derivatives.
Table 1: Elemental Analysis Data for Selected Thiazolo[3,2-b]triazol-6(5H)-one Derivatives
| Compound ID | R-Group | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|---|
| 1a | C₆H₅ | C₁₈H₁₃N₃O₂S | Calculated | 64.46 | 3.91 | 12.53 |
| Found | 64.28 | 3.99 | 12.61 | |||
| 1b | 4-ClC₆H₄ | C₁₈H₁₂ClN₃O₂S | Calculated | 58.46 | 3.27 | 11.36 |
| Found | 58.60 | 3.19 | 11.45 | |||
| 1c | 4-CH₃C₆H₄ | C₁₉H₁₅N₃O₂S | Calculated | 65.31 | 4.33 | 12.03 |
| Found | 65.17 | 4.41 | 11.94 | |||
| 1d | 4-OCH₃C₆H₄ | C₁₉H₁₅N₃O₃S | Calculated | 62.45 | 4.14 | 11.50 |
This data demonstrates the utility of elemental analysis in confirming the successful synthesis and purity of these complex heterocyclic systems.
Investigation of Tautomeric Equilibria in Thiazolo[3,2-b]triazol-6(5H)-one Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a significant phenomenon in heterocyclic chemistry. For the Thiazolo[3,2-b]triazol-6(5H)-one system, several types of tautomerism are of interest, primarily keto-enol and thione-thiol tautomerism, with ring-chain tautomerism being a theoretical possibility.
The Thiazolo[3,2-b]triazol-6(5H)-one core contains a carbonyl group (C=O) at the 6-position, making it a lactam. This structure can theoretically exist in equilibrium with its enol (or enolic) tautomer, Thiazolo[3,2-b]triazol-6-ol.
The keto form is generally the more stable and predominant tautomer in the solid state and in most solvents. Computational studies on related 1,2,4-triazol-5-one (B2904161) systems indicate that the keto form is more stable in all cases, with high energy barriers for tautomerization, suggesting a disfavored process. However, the synthesis of both the keto (one) and enol (ol) forms of certain derivatives has been reported, confirming that the equilibrium can be studied. For example, the synthesis of 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one (keto form) and its corresponding 2-methyl-6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol (enol form) has been achieved.
The position of the keto-enol equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the heterocyclic rings. Spectroscopic methods are essential for investigating this equilibrium:
IR Spectroscopy: The keto form exhibits a characteristic strong absorption band for the C=O stretching vibration (typically around 1680-1720 cm⁻¹). The enol form would show a broad O-H stretching band and a C=C stretching band.
NMR Spectroscopy: In ¹H NMR, the enol form would display a signal for the hydroxyl proton (-OH), which is absent in the keto form. ¹³C NMR spectroscopy is also definitive, with the keto form showing a signal for the carbonyl carbon in the downfield region (e.g., >160 ppm), while the enol form would show a signal for a C-OH carbon at a different chemical shift. Studies on related heterocyclic systems have used solvent-dependent NMR to show that polar aprotic solvents can favor the keto form, while non-polar solvents may favor the enol form.
Thione-thiol tautomerism is not directly exhibited by the final Thiazolo[3,2-b]triazol-6(5H)-one molecule, as it contains a carbonyl (C=O) group, not a thione (C=S) group. However, this form of tautomerism is critically important in the context of its synthesis.
The most common synthetic route to the Thiazolo[3,2-b]triazol-6(5H)-one scaffold involves the cyclization of a 3-mercapto-1,2,4-triazole precursor. These precursors exist in a tautomeric equilibrium between the thione form (where the proton is on a ring nitrogen) and the thiol form (where the proton is on the exocyclic sulfur atom).
The reaction to form the fused thiazole ring typically proceeds via nucleophilic attack by the sulfur atom of the precursor onto an appropriate electrophile (like chloroacetic acid). Therefore, the availability of the thiol tautomer is essential for the cyclization reaction to occur. Theoretical calculations and experimental studies on various 1,2,4-triazole-3-thiones have shown that the thione form is generally the most stable and predominant species in the gas phase and in solution. Despite its lower concentration, the thiol form is reactive and its continuous formation from the thione tautomer allows the synthesis to proceed to completion. Understanding this precursor tautomerism is thus fundamental to designing efficient synthetic pathways to the target compound.
Ring-chain tautomerism involves an equilibrium between an open-chain structure and a cyclic form. For Thiazolo[3,2-b]triazol-6(5H)-one derivatives, this could theoretically occur if a substituent contains a functional group capable of intramolecularly attacking the heterocyclic core. For instance, studies on other triazole systems, such as 5-formyl-1H-1,2,3-triazole-4-carboxylic acid, have demonstrated a clear equilibrium between the open-chain aldehyde form and a cyclic hemiacetal (furo[3,4-d]triazol-4-one) form, which was observed via NMR spectroscopy. While this phenomenon is well-documented in other heterocyclic families, specific studies detailing ring-chain tautomerism within the Thiazolo[3,2-b]triazol-6(5H)-one framework are not extensively reported, suggesting it is a less common or less studied aspect of this particular scaffold's chemistry.
Reactivity and Reaction Mechanisms of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One
Cyclization and Annulation Reactions Forming the Thiazolo[3,2-b]researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one Ring System
The primary and most pivotal reaction for the synthesis of the thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one core is the [2+3]-cyclocondensation reaction. mdpi.com This synthetic strategy typically involves the reaction of a 3-substituted-5-mercapto-1,2,4-triazole with a C2 electrophilic synthon. mdpi.com Chloroacetic acid is a widely studied and effective C2 synthon for this purpose. mdpi.com
A prevalent method for synthesizing derivatives, particularly those with a 5-arylidene substituent, is a one-pot, three-component reaction. This involves the condensation of a 3-aryl-5-mercapto-1,2,4-triazole, chloroacetic acid, and an appropriate aromatic aldehyde. researchgate.netresearchgate.net The reaction is typically carried out in a mixture of acetic acid and acetic anhydride (B1165640) with anhydrous sodium acetate (B1210297), which acts as a catalyst and a dehydrating agent. researchgate.net
The general reaction scheme can be summarized as follows:
Step 1: The 3-substituted-5-mercapto-1,2,4-triazole reacts with chloroacetic acid to form an S-alkylated intermediate.
Step 2: This intermediate undergoes intramolecular cyclization via dehydration to form the thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one ring.
Step 3: In the presence of an aldehyde, the active methylene (B1212753) group at the C-5 position of the newly formed ring undergoes a Knoevenagel condensation to yield the 5-arylidene derivative.
This one-pot synthesis is an efficient method for generating a library of diverse derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
| 3-Aryl-5-mercapto-1,2,4-triazole | Chloroacetic acid | Aromatic aldehyde | Acetic acid, Acetic anhydride, Anhydrous NaOAc | 5-Arylidene-2-aryl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | researchgate.net |
| 3-[(2-fluoro-4-biphenyl)ethyl]-5-mercapto-1,2,4-triazole | Chloroacetic acid | Benzaldehydes | Acetic acid, Acetic anhydride, Anhydrous NaOAc | 5-Benzylidene-2-[(2-fluoro-4-biphenyl)ethyl]-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one derivatives | researchgate.net |
| 5-Mercapto-3-phenyl-1,2,4-triazole | Chloroacetic acid | p-Methoxybenzaldehyde | Acetic anhydride, Anhydrous NaOAc, Glacial acetic acid | 5-(p-Methoxybenzylidene)-2-phenyl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | researchgate.net |
Condensation Reactions of Thiazolo[3,2-b]researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one Derivatives
The C-5 position of the thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one ring possesses an active methylene group, making it susceptible to condensation reactions with various carbonyl compounds. researchgate.netsemanticscholar.org This reactivity is frequently exploited in one-pot syntheses, as described above, where the in situ formed thiazolotriazolone immediately reacts with an aldehyde present in the mixture. researchgate.netsemanticscholar.org
The Knoevenagel condensation with aromatic and heteroaromatic aldehydes is the most common example, leading to the formation of 5-aryl(heteryl)idene derivatives. semanticscholar.orgnih.gov These reactions are typically catalyzed by a base (like sodium acetate) in an acidic medium (acetic acid/acetic anhydride). semanticscholar.org The resulting exocyclic double bond at the C-5 position extends the conjugation of the system and serves as a key site for further functionalization, such as Michael additions.
Furthermore, a three-step approach can be used to synthesize 5-aminomethylidene derivatives. This involves first reacting the parent thiazolotriazolone with an orthoformate to generate a 5-ethoxymethylidene intermediate. Subsequent aminolysis of this intermediate with primary or secondary amines yields the desired 5-aminomethylidene-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-ones. semanticscholar.orgnih.gov
| Thiazolotriazolone Derivative | Reagent | Conditions | Product | Reference |
| 2-Aryl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | Aromatic/Heteroaromatic aldehydes | AcONa, AcOH/Ac₂O | 5-Aryl(heteryl)idene-2-aryl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | semanticscholar.org |
| 2-Aryl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | Triethyl orthoformate, then R¹R²NH | Ac₂O, then alcohol | (Z)-5-[(R¹R²)aminomethylidene]-2-aryl-thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one | nih.gov |
Nucleophilic and Electrophilic Transformations at Specific Ring Positions
The thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one scaffold has several positions susceptible to nucleophilic and electrophilic attack. The carbonyl group at C-6 is a classic electrophilic site. The extended conjugated system in 5-aryl(heteryl)idene derivatives makes the exocyclic carbon of the double bond highly electrophilic and prone to nucleophilic attack, as seen in Michael additions. nih.gov
Reactions with nucleophiles such as amines and hydrazines have been studied. For instance, treatment of 5-benzylidene-2-(4-methylphenyl)thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one with various amines and hydrazines leads to the formation of Michael addition products. nih.gov The nucleophile adds to the exocyclic double bond, leading to the formation of 2-phenyl-6-(α-aminoarylmethyl)thiazolo[3,2-b]-1,2,4-triazole-5-ols, indicating a subsequent tautomerization of the carbonyl group. nih.gov
The aminolysis of 5-ethoxymethylidene derivatives to form 5-aminomethylidene compounds is another example of a nucleophilic substitution reaction occurring at the exocyclic C-5 position. nih.gov
Information regarding direct electrophilic substitution on the aromatic-like thiazole (B1198619) or triazole rings of the thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one core is less common, as the electron-withdrawing nature of the carbonyl group can deactivate the ring system to some extent. However, functionalization is often achieved through C-H activation strategies.
Michael Addition Chemistry of Thiazolo[3,2-b]researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one Scaffolds
The 5-benzylidene derivatives of thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one are excellent Michael acceptors. The exocyclic α,β-unsaturated carbonyl system is highly activated towards conjugate addition by nucleophiles. This reactivity has been utilized to synthesize a variety of novel derivatives. nih.gov
Specifically, the Michael-type addition of cyclic secondary amines, such as N-methylpiperazine and piperidine, to 5-benzylidenethiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-ones has been reported. nih.gov These reactions typically proceed smoothly and result in the formation of 6-(α-aminoarylmethyl)thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazole-5-ols. The product exists in the enol tautomeric form, which is likely stabilized by intramolecular hydrogen bonding. nih.gov
| Michael Acceptor | Nucleophile | Product Structure | Reference |
| 2-Methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives | N-Methylpiperazine | 2-Methyl-6-(α-(4-methylpiperazin-1-yl)benzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol | nih.gov |
| 2-Methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives | Piperidine | 2-Methyl-6-(α-(piperidin-1-yl)benzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol | nih.gov |
| 2-Methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives | Morpholine | 2-Methyl-6-(α-(morpholin-4-yl)benzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol | nih.gov |
Mechanistic Investigations of Reaction Pathways (e.g., Free Radical Mechanisms)
Mechanistic studies on the formation and reactivity of thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazol-6(5H)-one are crucial for optimizing reaction conditions and understanding product distribution. While many of the classical syntheses proceed through ionic pathways involving nucleophilic attack and condensation, alternative mechanisms have been proposed.
A notable example is the visible-light-mediated, catalyst-free synthesis of thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazole derivatives (not the -one series) from 3-mercapto researchgate.netmdpi.comresearchgate.nettriazoles and α-bromodiketones. ucm.es Radical initiating and trapping experiments in this study supported a free radical mechanism for the cyclization process. ucm.es A plausible mechanism involves the photochemical generation of radicals, which then participate in a cascade of reactions leading to the final fused ring system. ucm.es
The [2+3]-cyclocondensation reaction of 1,2,4-triazole-3(5)-thiol with electrophilic synthons is generally considered to proceed via an initial S-alkylation (a nucleophilic substitution), followed by an intramolecular cyclization and dehydration. mdpi.com In the case of reactions with N-arylmaleimides, it was found that under certain conditions, a thiol-ene click reaction (Michael addition) occurs rather than the expected [2+3]-cyclocondensation, highlighting the importance of reaction conditions in directing the mechanistic pathway. mdpi.com
Computational Chemistry and Theoretical Investigations of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems, including the Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazol-6(5H)-one scaffold. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic structure and stability. researchgate.net These calculations provide a foundational understanding of the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. researchgate.net In derivatives of the thiazolotriazole system, the distribution of these orbitals is typically across the fused heterocyclic rings, with the exact location influenced by the nature and position of substituents. For instance, in many triazole derivatives, the HOMO is located over the benzene (B151609) ring, while the LUMO is distributed across the entire molecule, indicating that charge transfer can occur from the benzene ring to the thiazole (B1198619) ring upon excitation. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Thiazole-Based Derivatives (Note: Data is for representative thiazole-hydrazone derivatives calculated at the B3PW91/6-311G(d,p) level of theory and serves as an illustrative example for this class of compounds.)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| TCAH1 | -6.012 | -1.889 | 4.123 |
| TCAH2 | -6.112 | -2.001 | 4.111 |
| TCAH3 | -5.996 | -2.023 | 3.973 |
| TCAH4 | -6.045 | -2.067 | 3.978 |
| TCAH5 | -6.001 | -2.069 | 3.932 |
| TCAH6 | -6.012 | -2.022 | 3.990 |
| TCAH7 | -6.002 | -2.022 | 3.980 |
| TCAH8 | -5.789 | -2.194 | 3.595 |
Source: Adapted from Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and electron delocalization within a molecule. nih.gov This analysis provides insight into the stability of the molecule by quantifying the energy of interactions between filled (donor) and vacant (acceptor) orbitals.
For fused heterocyclic systems like Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole, NBO analysis reveals significant delocalization of electron density. sci-hub.se The primary interactions contributing to the molecule's stability are typically π → π* and lone pair (LP) → π* transitions. For example, the interaction between the π orbitals of the triazole ring and the π* orbitals of the thiazole ring, or the donation of electron density from the lone pairs of nitrogen and sulfur atoms to adjacent anti-bonding orbitals, leads to a more stable electronic configuration. The stabilization energy (E2) associated with these interactions can be calculated, with higher values indicating stronger electron delocalization and greater molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Typically, regions with negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often located around electronegative atoms like oxygen and nitrogen. Conversely, regions with positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. Areas colored in green represent neutral or zero potential. researchgate.net For thiazolotriazole derivatives, the MEP map often highlights the carbonyl oxygen and the nitrogen atoms of the triazole ring as the most negative potential sites, making them centers for electrophilic interaction. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of the Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazol-6(5H)-one scaffold have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various biological targets. For example, these compounds have been docked into the active sites of enzymes implicated in cancer and microbial infections. researchgate.netresearchgate.net These studies often reveal that the thiazolotriazole core can form crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the target's active site. The specific interactions and binding energies calculated help in identifying the most promising candidates for further experimental validation. researchgate.net
Table 2: Examples of Molecular Docking Studies on Thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole Derivatives
| Biological Target | PDB ID | Purpose of Study | Key Findings |
| E. coli MurB Enzyme | 1KZN | Antimicrobial activity | Favorable interactions with the target enzyme, suggesting potential for antibacterial agents. |
| Aspergillus fumigatus CYP51B | Not Specified | Antifungal activity | Favorable interaction with the target enzyme, indicating potential as antifungal agents. |
| Topoisomerase I (Top1) | Not Specified | Anticancer activity | Identified as a potential non-camptothecin inhibitor of Top1. researchgate.net |
| Human Carbonic Anhydrase IX and XII | Not Specified | Anticancer activity | Explored as potent inhibitors for tumor-associated enzymes. |
Source: Adapted from various studies on thiazole and thiazolotriazole derivatives. researchgate.net
Semiempirical Quantum Chemical Calculations (e.g., PM7)
Semiempirical quantum chemical methods, such as PM7 (Parametric Method 7), offer a faster computational alternative to DFT for studying large molecular systems. These methods are derived from Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. nih.gov
The PM7 method has been specifically parameterized to better handle noncovalent interactions, making it suitable for biochemical applications. nih.gov For 1,2,4-triazole (B32235) derivatives, semiempirical methods like PM7, PM6, and AM1 have been used to calculate thermodynamic properties such as enthalpy, entropy, and free energy in various solvents. These calculations are particularly useful for predicting properties like pKa values, which are important for understanding a drug's behavior in a biological environment. While less accurate than DFT for electronic structure details, their efficiency allows for extensive screening of large libraries of compounds or for performing molecular dynamics simulations.
Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Action
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the probable biological activities of a compound based on its structural formula. The program compares the structure of a query molecule to a large database of known bioactive compounds and calculates the probability of it being active (Pa) or inactive (Pi) for various biological activities. nih.gov
PASS analysis has been applied to libraries of thiazole derivatives to screen for potential pharmacological properties and guide experimental testing. nih.govresearchgate.net A prediction with a high Pa value suggests that the compound is likely to exhibit a particular biological activity, making it a priority for synthesis and in vitro/in vivo evaluation. This approach helps in identifying novel therapeutic applications for existing scaffolds and in designing new compounds with desired activity profiles. For instance, PASS has predicted activities such as anxiolytic, anticonvulsant, and cognition enhancement for certain thiazole derivatives. nih.gov
Table 3: Representative PASS Predictions for a Set of Thiazole Derivatives (Note: This table illustrates the type of data obtained from a PASS analysis and is based on a general study of 89 thiazole derivatives.)
| Predicted Biological Activity | Number of Compounds Predicted to be Active | Range of Probability to be Active (Pa) |
| Anxiolytic | 7 | < 60% |
| Anticonvulsant | 44 | < 60% |
| Cognition Enhancer | 55 | < 60% |
| Anti-inflammatory, Non-Steroidal | Not Specified | High coincidence with experimental results |
| Local Anaesthetic | Not Specified | High coincidence with experimental results |
| Antioxidant | Not Specified | High coincidence with experimental results |
Source: Adapted from Geronikaki, A. et al. (2002). Computer aided prediction of biological activity spectra. nih.govsci-hub.se
Theoretical Assessment of Lipophilicity and ADME Parameters for Compound Modulability
The therapeutic potential of any bioactive molecule is intrinsically linked to its pharmacokinetic profile, which is governed by its physicochemical properties. In the early stages of drug discovery, in silico methods are invaluable for predicting these properties, thereby guiding the synthesis of more promising drug candidates. For derivatives of the Thiazolo[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)-one scaffold, computational studies have been instrumental in evaluating their drug-likeness, with a particular focus on lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Lipophilicity is a critical determinant of a drug's absorption, distribution, and ability to permeate biological membranes. It is commonly expressed as the logarithm of the partition coefficient (log P), which can be estimated using various computational methods. A comprehensive study on a series of 32 thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole derivatives with anti-inflammatory potential utilized several computational approaches to predict their lipophilicity. nih.gov The calculated log P (CLogP) values, a widely accepted standard for computed lipophilicity, for a selection of these derivatives are presented below. nih.gov
Table 1: Calculated LogP (CLogP) Values for Selected Thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole Derivatives
| Compound | CLogP |
|---|---|
| 6a | 4.86 |
| 7a | 4.98 |
| 16a | 2.22 |
Data sourced from a study on the drug-likeness of anti-inflammatory thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole derivatives. nih.gov
The data reveals a significant range in lipophilicity among the derivatives, highlighting the modulability of this scaffold. For instance, compounds 7a and 6a were identified as the most lipophilic in the series, while the benzenesulfonamide (B165840) derivative 16a was the least lipophilic. nih.gov This variation underscores how strategic modification of the core structure can fine-tune the lipophilicity to an optimal range for desired biological activity and pharmacokinetic properties.
Beyond lipophilicity, a suite of ADME parameters can be computationally predicted to build a more complete picture of a compound's potential as a drug. Web-based tools such as SwissADME, Osiris, and Molinspiration are frequently employed for this purpose. nih.govresearchgate.net For the aforementioned series of thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole derivatives, these tools were used to perform a modified Petra/Osiris/Molinspiration (POM) analysis. nih.gov
The in silico predictions for these compounds were promising, indicating good gastrointestinal absorption. nih.gov Furthermore, the analysis suggested a safe toxicity profile for these derivatives. nih.gov The bioactivity scores, which predict the likelihood of a molecule to interact with common drug targets, were found to be moderate, with values ranging from -1.25 to -0.06. nih.gov These theoretical assessments are crucial for identifying the most promising candidates for further development and for understanding the structure-activity relationships that govern their pharmacokinetic behavior.
The modulability of the Thiazolo[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)-one core is a key theme emerging from these computational studies. The ability to significantly alter lipophilicity and other ADME parameters through chemical modification, as demonstrated by the wide range of calculated values, allows for the rational design of new derivatives with improved drug-like properties. These theoretical investigations provide a solid foundation for future studies aimed at optimizing this important heterocyclic system for various therapeutic applications. nih.gov
Structure Activity Relationship Sar Studies of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological profile of the Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one core is highly dependent on the nature and position of its substituents. Modifications, particularly at the C-5 position, have been extensively explored to modulate the pharmacological effects of these compounds.
Role of Substituents at the C-5 Position
The C-5 position of the Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one ring system is a key site for chemical modification, and substituents at this position profoundly influence the compound's biological activity. nih.govsemanticscholar.org Two major classes of substituents introduced at this position are ylidene (e.g., aryl- or heteryl-idene) and aminomethylidene moieties. nih.gov
Studies have shown that 5-ylidene derivatives often exhibit more potent anticancer activity compared to related amide structures. researchgate.net In a comprehensive screening against a panel of human cancer cell lines, several 5-aryl(heteryl)idene derivatives demonstrated significant cytotoxic and cytostatic properties. nih.gov For instance, derivatives featuring specific aromatic substitutions at the C-5 position were identified as the most active compounds against various cancer cell lines, particularly leukemia. nih.govsemanticscholar.org
The introduction of an aminomethylidene residue at the C-5 position also yields compounds with notable biological activity. The geometry of these substituents, which can exist as a mixture of Z/E-isomers in solution, can also play a role in their interaction with biological targets. nih.gov
| Compound | C-5 Substituent | Activity Highlight | Reference |
|---|---|---|---|
| 2h | 5-(4-Bromobenzylidene) | Most active against a broad range of cancer cell lines in the NCI 60-cell line screen. Showed cytotoxic effects against leukemia, prostate cancer, NSCLC, breast cancer, renal cancer, melanoma, and CNS cancer. | nih.gov |
| 2i | 5-(4-Methylbenzylidene) | Among the most active compounds, showing excellent cytotoxic properties, particularly against leukemia cell lines, without causing toxicity to normal somatic cells. | nih.govsemanticscholar.org |
| 2d | 5-(4-Fluorobenzylidene) | Exhibited excellent cytotoxic and cytostatic properties against one or more cancer cell lines, with a notable cytotoxic effect against leukemia lines. | nih.gov |
| 2k | 5-(Thiophen-2-ylmethylene) | Demonstrated significant cytostatic properties in the NCI 60-cell line screen. | nih.gov |
Influence of Aromatic and Heteroaromatic Moieties on Activity
The nature of the aromatic or heteroaromatic ring attached to the C-5 position is a critical determinant of biological activity. Both the identity of the ring system and its substitution pattern are pivotal.
For anticancer activity, phenyl rings with specific substitutions at the para-position have proven effective. For example, derivatives with 4-bromo (compound 2h), 4-methyl (compound 2i), and 4-fluoro (compound 2d) benzylidene moieties at C-5 showed excellent cytotoxic properties. nih.gov The presence of a heteroaromatic ring, such as a thiophene (B33073) group (compound 2k), also conferred significant cytostatic activity. nih.gov
In the context of anti-inflammatory and analgesic activities, the incorporation of known non-steroidal anti-inflammatory drug (NSAID) moieties, such as ibuprofen (B1674241) and naproxen (B1676952), into the thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazole scaffold has been a successful strategy. nih.govresearchgate.net Similarly, the presence of pyridin-3-yl or pyridin-4-yl moieties has been shown to produce compounds with good anti-inflammatory effects. semanticscholar.org This molecular hybridization approach combines the pharmacophores of different molecules to enhance biological activity.
Effect of Halogenation and Other Functional Groups
The introduction of halogen atoms and other functional groups onto the C-5 aromatic substituent significantly modulates biological potency.
Halogenation: The presence of a halogen, such as fluorine or bromine, on the benzylidene ring at C-5 is a recurring feature in highly active anticancer compounds. nih.gov For instance, the 4-fluorobenzylidene derivative (2d) and the 4-bromobenzylidene derivative (2h) were among the most potent compounds in a cancer cell line screen. nih.gov In other related thiazole-triazole hybrids, a fluoro substitution on a benzyl (B1604629) group was found to be critical for antituberculosis activity. nih.gov However, SAR studies have also indicated that double halogen substitution can lead to a decrease in activity, suggesting that the position and number of halogen atoms are crucial. nih.gov
Other Functional Groups: Functional groups such as methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) on the C-5 phenyl ring also have a pronounced effect on anti-inflammatory activity. Studies on 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)ones revealed that replacing a 4-hydroxyl group with a 4-methoxy group resulted in a compound with very high activity. The position of these groups is critical; for instance, shifting a hydroxyl group from the para- to the ortho-position on the phenyl ring increased potency. However, the addition of multiple methoxy groups sometimes led to a decrease in activity, highlighting a complex relationship between substitution patterns and biological response.
Bioisosteric Replacement and Structure Optimization Pathways for Thiazolo[3,2-b]nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one
Bioisosteric replacement is a key strategy in medicinal chemistry for optimizing lead compounds. In the context of the Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one scaffold, one notable application of this principle is its use as a bioisostere for the carboxylic acid group. nih.govmdpi.com
The structural transformation of a carboxylic group into a 5-ene-thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazole-6(5H)-one moiety has been proposed as a structure optimization pathway. nih.govresearchgate.net This strategy aims to retain the primary pharmacological profile of the parent molecule while potentially improving toxicity parameters and activity. nih.govmdpi.com This approach is particularly relevant in modifying existing drugs, such as NSAIDs, where replacing the carboxylate function with this bulky heterocyclic system can lead to derivatives with improved gastrointestinal tolerance. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. While specific QSAR models for Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one derivatives are not extensively detailed in the reviewed literature, studies on closely related heterocyclic systems, such as other 1,2,4-triazole (B32235) derivatives and thiazole-fused scaffolds, demonstrate the utility of this approach. dmed.org.uanih.govkashanu.ac.ir
A typical QSAR study involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of compounds. These can include 2D descriptors (e.g., constitutional indices) and 3D descriptors (e.g., geometric, steric, and electronic properties). dmed.org.uakashanu.ac.ir
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like k-Nearest Neighbor (kNN), are used to build a mathematical model that links the descriptors to the observed biological activity. dmed.org.uanih.gov Genetic algorithms are often employed to select the most relevant descriptors for the model. nih.gov
Validation: The generated model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds) to ensure its statistical significance and predictive power. dmed.org.uanih.gov
For 1,2,4-triazole derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining anticancer activity. nih.gov These models can generate 3D contour maps that visualize favorable and unfavorable regions for these fields around the molecule, providing direct insights for designing more potent analogs. QSAR analysis on other thiazole-based heterocycles has shown that properties like molecular hydrophilicity and electronic density distribution play a crucial role in activity. dmed.org.ua Applying these methodologies to Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one derivatives would be a valuable step in understanding their mechanism of action and in the virtual screening of new potential drug candidates.
Preliminary SAR Studies and Their Implications for Drug Design
Preliminary SAR studies on various series of Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one derivatives have provided foundational knowledge for future drug design efforts. nih.govsemanticscholar.org These initial investigations have established several key principles:
Primacy of the C-5 Position: The C-5 position is the most critical point for introducing structural diversity to modulate biological activity. The choice of 5-ylidene or 5-aminomethylidene substituents, and the nature of the attached (hetero)aromatic ring, are primary determinants of potency and selectivity. nih.govresearchgate.net
Importance of Aromatic Substitution: For anticancer activity, specific substitution patterns on a C-5 benzylidene ring are crucial. Electron-withdrawing groups like halogens (F, Br) and small electron-donating groups (CH₃) at the para-position have been shown to enhance cytotoxic activity. nih.gov
Molecular Hybridization Potential: The scaffold is amenable to hybridization with other known pharmacophores. Incorporating fragments from drugs like ibuprofen or naproxen has successfully yielded derivatives with potent anti-inflammatory and analgesic activities, often with reduced side effects. nih.govresearchgate.net
These findings collectively suggest that the Thiazolo[3,2-b] nih.govdmed.org.uasemanticscholar.orgtriazol-6(5H)-one core is a "privileged scaffold." The implications for future drug design are significant. Efforts can be focused on synthesizing new libraries of compounds with systematic variations at the C-5 position. Guided by the preliminary SAR, chemists can introduce a wider range of substituted aromatic and heteroaromatic rings to fine-tune activity towards specific biological targets. Furthermore, the application of QSAR and other computational modeling techniques can help to refine these designs before synthesis, accelerating the discovery of new lead compounds. dmed.org.uanih.gov
Advanced Biological Activity Profiles and Mechanistic Studies of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One
Anticancer and Antitumor Activity
Derivatives of the thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)-one core have demonstrated notable potential as anticancer agents. nih.govnih.gov Their activity has been explored through various in vitro and mechanistic studies, revealing their ability to induce cytotoxicity in cancer cells through diverse mechanisms.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., NCI 60 lines screen)
The anticancer potential of 5-ene-thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazole-6(5H)-one derivatives has been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. acs.orgresearchgate.net Several derivatives have exhibited significant cytotoxic and cytostatic properties at a concentration of 10 μM. acs.orgresearchgate.net
Notably, certain compounds demonstrated a pronounced cytotoxic effect against leukemia cell lines. acs.orgresearchgate.net For instance, derivatives 2h and 2i were identified as highly active against various cancer cell lines while showing no toxicity to normal somatic (HEK293) cells. acs.orgresearchgate.netresearchgate.net Compound 2h also displayed cytotoxic effects against cell lines in prostate cancer, non-small cell lung cancer (NSCLC), breast cancer, renal cancer, melanoma, and central nervous system (CNS) cancer subpanels. researchgate.net The screening has highlighted the particular sensitivity of melanoma (MDA-MB-435, SK-MEL-2), renal cancer (A498, RXF 393), CNS cancer (SNB-75), and NSCLC (NCI-H522) cell lines to certain derivatives. nih.gov
| Compound | Cancer Cell Line Subpanel | Activity at 10 µM | Reference |
|---|---|---|---|
| 2d | Leukemia | Cytotoxic & Cytostatic | researchgate.net |
| 2h | Leukemia, Prostate, NSCLC, Breast, Renal, Melanoma, CNS | Cytotoxic & Cytostatic | researchgate.net |
| 2i | Leukemia | Cytotoxic & Cytostatic | researchgate.net |
| 2k | Various | Cytostatic | researchgate.net |
Enzyme Inhibition Mechanisms (e.g., Topoisomerase 1, Cdc25A/B Phosphatase)
The mechanism of anticancer action for some thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)-one derivatives involves the inhibition of crucial enzymes in cancer cell proliferation. Through structure-based virtual screening and subsequent in vitro assays, a derivative with the 5-ene-thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazole-6(5H)-one scaffold was identified as a potential non-camptothecin topoisomerase 1 (Top1) inhibitor. acs.orgresearchgate.net This compound demonstrated superior Top1 inhibitory activity at a 10 μM concentration compared to the well-known natural Top1 inhibitor, camptothecin. acs.orgresearchgate.net
While direct inhibition of Cell division cycle 25 (Cdc25) phosphatases by thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)-one has not been explicitly reported, research on structurally related heterocyclic systems, such as thiazolopyrimidines, has identified potent Cdc25B inhibitors. nih.gov This suggests that the broader thiazole-containing chemical space is a promising area for the discovery of Cdc25 phosphatase inhibitors, which are attractive targets for cancer therapy due to their role in cell cycle regulation. nih.gov
Proposed Mechanisms of Cytotoxic Action (e.g., Alkylating Mechanisms)
For some of the highly active 5-ene-thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazole-6(5H)-one derivatives, a potential alkylating mechanism of cytotoxic action has been proposed. researchgate.net This hypothesis is based on the correlation observed at the GI50 level between these compounds and the NCI Standard Agent NSC:S267213 (glyoxylic acid p-methoxybenzenesulfonylhydrazone), which is known to exert its antineoplastic effects through an alkylating mechanism. researchgate.net This suggests that these thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)-one derivatives may act as alkylating agents, leading to cancer cell death.
Modulation of Key Cancer Pathways by Thiazolo[3,2-b]nih.govacs.orgmdpi.comtriazol-6(5H)-one Derivatives
Derivatives of thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazole have been shown to modulate key signaling pathways implicated in cancer progression. For example, certain derivatives have demonstrated the ability to induce G1 and G2-M phase cell cycle arrest and activate apoptosis by modulating the phosphorylation of the ERK and AKT pathways in C6 rat glioma cell lines. nih.gov
Furthermore, the 1,2,4-triazole (B32235) scaffold, a core component of the title compound, is recognized as a potent inhibitor of tankyrase. This has led to the development of 1,2,4-triazolo-linked bis-indolyl conjugates as dual inhibitors of Tankyrase and PI3K. These compounds have been found to reduce the expression levels of markers involved in the β-catenin pathway, such as PI3K-P85, β-catenin, and NF-κB, in colorectal cancer cells.
Anti-inflammatory and Analgesic Properties
In addition to their anticancer properties, various derivatives of thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)-one have been investigated for their anti-inflammatory and analgesic activities. mdpi.comnih.gov These studies have revealed their potential to mitigate inflammation and pain, often with a favorable gastrointestinal tolerance profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes
The anti-inflammatory effects of thiazolo[3,2-b] nih.govacs.orgmdpi.comtriazole derivatives are, in part, attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. Studies on new substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govacs.orgmdpi.comtriazol-6(5H)ones have evaluated their inhibitory activity against COX-1 and COX-2 isoforms.
The inhibitory activity of these compounds ranged from 0-93%. Notably, some derivatives exhibited COX-1 inhibitory activity that was comparable to or even higher than that of naproxen (B1676952).
| Compound | % Inhibition of COX-1 | % Inhibition of COX-2 | Reference |
|---|---|---|---|
| 3 | 60 | 5 | |
| 8 | 68 | 0 | |
| Naproxen (Reference) | 60 | 83 |
Mechanistic Insights into Anti-inflammatory and Analgesic Actions
The primary mechanism underlying the anti-inflammatory and analgesic properties of thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6(5H)-one derivatives appears to be the inhibition of cyclooxygenase (COX) enzymes. Flexible docking studies have indicated that these molecules can interact with the active sites of both COX-1 and COX-2. researchgate.net The thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6(5H)-one moiety is suggested to have a similar effect on COX-1 and COX-2 as the carboxylic acid group of mefenamic acid, a common non-steroidal anti-inflammatory drug (NSAID). researchgate.net
A notable advantage of some of these derivatives is their reduced ulcerogenic potential compared to traditional NSAIDs like ibuprofen (B1674241) and indomethacin. mdpi.com This improved gastrointestinal safety profile is attributed to the structural modification of the carboxylic acid group into the thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6(5H)-one ring system. nih.gov For instance, a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives of ibuprofen were synthesized and showed potent anti-inflammatory and analgesic activities with a significantly lower risk of causing stomach injury. mdpi.com Similarly, other studies have reported that newly synthesized derivatives exhibited comparable or even better anti-inflammatory activity than mefenamic acid and indomethacin, with several compounds showing no significant ulcerogenic activity. researchgate.net
Antimicrobial Activity
The thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold has been a fertile ground for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.
Antibacterial Spectrum and Efficacy
Derivatives of thiazolo[3,2-b] nih.govnih.govnih.govtriazole have shown promising activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often influenced by the nature of the substituents on the core ring system. For example, the incorporation of a diphenylsulfone moiety has been explored, and the resulting compounds were tested against a panel of standard bacterial strains. nih.gov
| Bacterial Strain | Activity of Thiazolo[3,2-b] nih.govnih.govnih.govtriazole Derivatives |
|---|---|
| Acinetobacter baumannii | Tested nih.gov |
| Citrobacter freundii | Tested nih.gov |
| Escherichia coli | Tested nih.gov |
| Pseudomonas aeruginosa | Tested nih.gov |
| Enterococcus faecalis | Tested nih.gov |
| Staphylococcus aureus | Tested nih.gov |
| Staphylococcus epidermidis | Tested nih.gov |
| Bacillus cereus | Tested nih.gov |
Antifungal Spectrum and Efficacy
The antifungal potential of thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives has also been a subject of investigation. These compounds have shown activity against various fungal species, including clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of some derivatives have been determined, indicating their potential as antifungal leads. For instance, certain nih.govresearchgate.netthiazolo[3,2-b] nih.govnih.govnih.govtriazolium salts have demonstrated good antifungal action against Candida albicans and Saccharomyces cerevisiae. nih.govresearchgate.net
| Fungal Strain | Activity of Thiazolo[3,2-b] nih.govnih.govnih.govtriazole Derivatives (MIC/MFC in µg/mL) |
|---|---|
| Candida albicans | MIC: 31.25, MFC: 125 nih.govresearchgate.net |
| Saccharomyces cerevisiae | MIC: 31.25, MFC: 125 nih.govresearchgate.net |
Proposed Mechanisms of Antimicrobial Action
While the precise antimicrobial mechanism of action for the thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6(5H)-one scaffold is not yet fully elucidated, the broader class of 1,2,4-triazole derivatives offers some insights. For antifungal activity, a well-established mechanism for many azole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. Azoles bind to the heme iron of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. It is plausible that thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives share a similar mechanism.
For antibacterial action, the mechanism is less clear and may vary depending on the specific derivative. However, molecular docking studies on some nih.govresearchgate.netthiazolo[3,2-b] nih.govnih.govnih.govtriazolium salts suggest that these compounds can engage in a wide range of interactions, including conventional hydrogen bonds, π–σ, π–π T-shaped, and hydrophobic alkyl interactions with biological targets. nih.gov The antibacterial drug target enoyl-[acyl-carrier-protein] reductase has been a focus in the rational design of some thiazolotriazole derivatives. nih.gov
Other Significant Biological Activities
Beyond their anti-inflammatory and antimicrobial properties, derivatives of the thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6(5H)-one core have been explored for a variety of other biological activities.
Anticancer Activity: Several studies have reported the synthesis and evaluation of novel 5-substituted thiazolo[3,2-b] nih.govnih.govnih.govtriazol-6-ones as potential anticancer agents. nih.govbiointerfaceresearch.com These compounds have been screened against a panel of human cancer cell lines, with some derivatives showing significant cytotoxic and cytostatic properties against leukemia, renal cancer, colon cancer, breast cancer, and melanoma cell lines. nih.govnih.govresearchgate.net One proposed mechanism for their anticancer effect is the inhibition of topoisomerase 1 (Top1). researchgate.net
Anticonvulsant Activity: The fusion of 1,2,4-triazole and thiazole (B1198619) moieties has led to the development of compounds with anticonvulsant potential. A series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives have been synthesized and tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models, with some compounds showing significant protection.
Antihypertensive Activity: Although less explored, some thiazole derivatives have been investigated for their antihypertensive properties. The thiazolo[3,2-b] nih.govnih.govnih.govtriazole scaffold has been mentioned in the context of compounds with potential antihypertensive effects. researchgate.net
Antioxidant Activity
Derivatives of thiazole and 1,2,4-triazole have been investigated for their ability to counteract oxidative stress by scavenging free radicals. chemrxiv.orgchemrxiv.org The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric ion reducing antioxidant power (FRAP) assays. uobaghdad.edu.iq For instance, a series of newly synthesized 1,2,4-triazole derivatives demonstrated varying degrees of antioxidant activity, with some compounds exhibiting significant DPPH inhibition and high FRAP values. uobaghdad.edu.iq Another study on 1,2,4-triazole derivatives showed that most of the tested compounds exhibited moderate antioxidant activity. researchgate.net Specifically, compound 9b in one study showed a notable DPPH radical scavenging rate of 49.4% at a concentration of 10 µM, comparable to the reference antioxidant Trolox. researchgate.net
Interactive Data Table: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| 9b | DPPH Radical Scavenging | 49.4% inhibition at 10 µM | researchgate.net |
| Compound 2 | DPPH Inhibition & FRAP | Highest among tested compounds | uobaghdad.edu.iq |
| Compound 3 | DPPH Inhibition & FRAP | Highest among tested compounds | uobaghdad.edu.iq |
Anticonvulsant Activity
The thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole scaffold has been a focal point in the search for new anticonvulsant agents. researchgate.net Epilepsy, a common neurological disorder, necessitates the development of novel anticonvulsants with improved efficacy and lower toxicity. researchgate.net A series of 6-(substituted-phenyl)thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net
In these studies, 6-(4-fluorophenyl)thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole (3c) demonstrated selective protection against MES-induced seizures with an ED50 value of 49.1 mg/kg. researchgate.net Another derivative, 6-(4-Propoxyphenyl)thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole (5b) , was active in both the MES and scPTZ tests, with an ED50 of 63.4 mg/kg in the scPTZ screen. researchgate.net The anticonvulsant activity of fused triazolo-thiadiazole derivatives has also been noted, with some compounds showing a significant decrease in the hind limb tonic extensor phase of seizures. semanticscholar.org The broad-spectrum anticonvulsant activity of some triazolothiadiazole derivatives suggests their potential mechanism of action may involve the GABAergic system. nih.gov
Interactive Data Table: Anticonvulsant Activity of Thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole Derivatives
| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 6-(4-fluorophenyl)thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole (3c) | MES | 49.1 | 1.9 | researchgate.net |
| 6-(4-Propoxyphenyl)thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole (5b) | scPTZ | 63.4 | 1.7 | researchgate.net |
| 6-(4-chlorophenyl)- semanticscholar.orgnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgresearchgate.netnih.govthiadiazole (4h) | MES | 23.7 | 10.8 | nih.gov |
Antihypertensive Activity
The quest for novel antihypertensive agents has led to the exploration of various heterocyclic compounds, including those related to the thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole framework. While direct studies on the antihypertensive effects of Thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazol-6(5H)-one are limited, research on analogous structures provides valuable insights. For instance, certain thiazolo[3,2-a]pyridine derivatives have been shown to cause a significant reduction in mean arterial blood pressure in spontaneously hypertensive rats. nih.gov Similarly, a series of newly synthesized semanticscholar.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives were found to possess antihypertensive activity when compared to the reference drug captopril. nih.gov The pharmacological screening of some thiazole derivatives bearing a pyrazole (B372694) moiety also revealed good antihypertensive α-blocking activity. researchgate.net These findings suggest that the broader class of fused thiazole and triazole systems holds potential for the development of new antihypertensive drugs.
Anti-aggregation Potential
Certain derivatives of thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole-5(6H)-one have been synthesized and investigated as potential inhibitors of platelet aggregation. researchgate.netlookchem.com The structural features of these compounds, particularly the 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-one and 2-methyl-6-(α-aminobenzyl)thiazolo-[3,2-b]-1,2,4-triazole-5-ol frameworks, have been the focus of these studies. researchgate.netlookchem.com The class of 5-ene-thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole-6(5H)-ones, which are bicyclic heteroatom-rich compounds, has attracted attention from medicinal chemists due to their diverse biological activities, including their potential as anti-aggregation agents. researchgate.net
Antiviral Properties
The 1,2,4-triazole ring is a key structural motif in many compounds with antiviral activity. nuft.edu.uabohrium.comnih.gov This is partly due to the triazole ring being a bioisostere of amide, ester, or carboxyl groups, along with its metabolic stability and favorable pharmacokinetic properties. nuft.edu.uabohrium.comnih.gov Fused heterocyclic systems incorporating the 1,2,4-triazole ring, such as semanticscholar.orgnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgresearchgate.netnih.govthiadiazines and semanticscholar.orgnih.govresearchgate.nettriazolo[3,4-b] semanticscholar.orgresearchgate.netnih.govthiadiazepines, have been synthesized and evaluated for their antiviral activity, particularly against influenza viruses. semanticscholar.org In one study, several of these compounds demonstrated a significant selectivity index against the influenza A/Puerto Rico/8/34 (H1N1) virus. semanticscholar.org The mechanism of action for some of these ligands is believed to involve interaction with the M2 proton channel of the influenza A virus. semanticscholar.org
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors, making it a viable target for the development of anticancer drugs. bohrium.comnih.gov Several series of 1,2,4-triazole derivatives have been synthesized and shown to have inhibitory potential against the thymidine phosphorylase enzyme. bohrium.comnih.gov In one such study, a series of 1,2,4-triazoles exhibited good inhibitory potential, with IC50 values ranging from 61.98 ± 0.43 to 273.43 ± 0.96 μM. nih.gov Further research led to the synthesis of 1,2,4-triazole-3-mercaptocarboxylic acids, which also showed significant inhibitory activity, with IC50 values in the range of 43.86 ± 1.11 to 163.43 ± 2.03 μM. nih.gov Molecular docking studies suggest that these compounds interact with the active site of the thymidine phosphorylase enzyme through various interactions, including π-π stacking and hydrogen bonding. bohrium.comnih.gov
Interactive Data Table: Thymidine Phosphorylase Inhibition by 1,2,4-Triazole Derivatives
| Compound Series | IC50 Range (µM) | Standard Inhibitor | Reference |
|---|---|---|---|
| 1,2,4-triazoles (3a-3l) | 61.98 - 273.43 | 7-Deazaxanthine (IC50 = 38.68 µM) | nih.gov |
Telomeric G-Quadruplex Stabilization
Telomeric G-quadruplexes are specialized nucleic acid structures found at the ends of chromosomes that play a crucial role in cellular aging and cancer. The stabilization of these G-quadruplex structures by small molecules has emerged as a promising strategy for anticancer drug development. nih.gov Derivatives of 2,6-diphenylthiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazoles have been designed and synthesized as telomeric G-quadruplex stabilizers. nih.govresearchgate.net These molecules, characterized by a large aromatic core and cationic side chains, have been evaluated for their ability to stabilize telomeric G-quadruplexes and their selectivity over duplex DNA. nih.govresearchgate.net Two compounds, 14a and 19 , were identified as being active with high selectivity for telomeric G-quadruplex DNA. nih.govresearchgate.net These findings highlight the potential of the thiazolo[3,2-b] semanticscholar.orgnih.govresearchgate.nettriazole scaffold in the design of novel anticancer agents that target telomeric DNA.
Plant Growth Regulating Activity
The investigation into the plant growth regulating activities of Thiazolo[3,2-b] nih.govresearchgate.netcardiff.ac.uktriazol-6(5H)-one and its derivatives has been a subject of scientific inquiry. Research in this area has aimed to elucidate the potential of these compounds to influence various aspects of plant development, including seed germination and seedling growth.
Initial studies have confirmed that derivatives of the Thiazolo[3,2-b] nih.govresearchgate.netcardiff.ac.uktriazole scaffold are biologically active and can exhibit effects on plant growth. A key study in this field, "Synthesis of New Thiazolo[3,2-b] nih.govresearchgate.netcardiff.ac.uktriazole Derivatives and Preliminary Evaluation of Their Biological Activity," indicates that the plant growth regulating activity of these synthesized compounds was a primary focus of the research. However, detailed, publicly accessible data from this study remains limited.
The general understanding within the field of agricultural chemistry is that triazole-based compounds can function as plant growth regulators. Their mode of action often involves the inhibition of gibberellin biosynthesis, which can lead to a variety of physiological responses in plants, such as reduced stem elongation, increased root growth, and enhanced stress tolerance.
While the specific effects of Thiazolo[3,2-b] nih.govresearchgate.netcardiff.ac.uktriazol-6(5H)-one on plant growth are not extensively documented in widely available literature, the foundational research suggests a potential for these compounds to be developed into new plant growth regulating agents. Further detailed studies are required to fully characterize their spectrum of activity, optimal application concentrations, and effects on different plant species.
Due to the limited availability of specific experimental data, a detailed data table on the plant growth regulating activity of Thiazolo[3,2-b] nih.govresearchgate.netcardiff.ac.uktriazol-6(5H)-one and its derivatives cannot be provided at this time.
Emerging Applications of Thiazolo 3,2 B 1 2 3 Triazol 6 5h One in Advanced Materials and Agrochemistry
Applications in Material Science
The unique structural features of the Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-6(5H)-one core, including its rigidity, heteroatomic composition, and potential for functionalization, make it an interesting candidate for the development of advanced materials.
Integration into Polymers and Coatings
While direct research on the integration of Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-6(5H)-one into polymers and coatings is still in its nascent stages, the inherent properties of the triazole ring suggest potential benefits. Triazole-containing polymers are known for their thermal stability, corrosion resistance, and ability to coordinate with metal ions. The incorporation of the thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-6(5H)-one moiety could impart these desirable characteristics to new polymer systems or enhance the performance of existing coatings. Further investigation is required to explore synthetic routes for polymerization and to evaluate the properties of the resulting materials.
Potential for Electronic and Optical Materials
Derivatives of fused heterocyclic systems containing thiazole (B1198619) and triazole rings are being explored for their electronic and optical properties. For instance, related thiazolo[5,4-d]thiazole (B1587360) derivatives have been studied for their fluorescence properties, demonstrating potential for use in solid-state photonic and optical devices. nih.govrsc.org The photophysical properties of these materials are influenced by their molecular packing in the crystalline state. nih.govrsc.org Similarly, rare earth complexes of other related triazole derivatives, such as 1,2,4-triazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazoles, have been shown to exhibit strong luminescence, suggesting their utility in optical applications. daneshyari.com Although specific studies on Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-6(5H)-one for these applications are limited, the core structure's conjugated system suggests that its derivatives could possess interesting photophysical properties worthy of investigation for use in sensors, light-emitting diodes, or other optoelectronic devices. A recent study highlighted the potential of novel thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol derivatives in fluorescence-based sensing for metal ions like Fe³⁺ and in cell imaging. researchgate.net
Development of Cationic Surfactants
A significant application in material science is the development of novel cationic surfactants based on the thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazolium scaffold. researchgate.netbiointerfaceresearch.com Researchers have successfully synthesized researchgate.netresearchgate.netthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazolium-based cationic surfactants through a proton-induced heterocyclization method. biointerfaceresearch.com A key advantage of these novel surfactants is their reduced toxicity compared to commonly used quaternary ammonium (B1175870) surfactants like cetylpyridinium (B1207926) chloride. biointerfaceresearch.com
One synthesized example is 2-heptyl-6,6-dimethyl-3-phenyl-5,6-dihydro-3H- researchgate.netresearchgate.netthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-7-ium perchlorate. biointerfaceresearch.com The synthesis involves a two-step process starting from 5-heptyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. biointerfaceresearch.com This synthetic route allows for the introduction of various substituents, paving the way for a new family of cationic surfactants and ionic liquids. biointerfaceresearch.com
Table 1: Synthesis of a Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazolium-based Cationic Surfactant
| Starting Material | Reaction Steps | Final Product | Key Finding |
| 5-heptyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1. Reaction with methallyl chloride 2. Proton-induced electrophilic cyclization | 2-heptyl-6,6-dimethyl-3-phenyl-5,6-dihydro-3H- researchgate.netresearchgate.netthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-7-ium perchlorate | The resulting cationic surfactant exhibits lower toxicity than conventional quaternary ammonium surfactants. biointerfaceresearch.com |
Applications in Agricultural Chemistry
The thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazole scaffold is a promising platform for the development of new agrochemicals, leveraging the known biological activities of both thiazole and triazole heterocycles.
Development of Herbicidal Agents
While direct evidence for the herbicidal activity of Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-6(5H)-one is limited, related 1,2,4-triazole (B32235) derivatives have shown promise as herbicidal agents. researchgate.netresearchgate.net Research on derivatives of the core compound has demonstrated plant growth regulating activities. researchgate.netucm.es For instance, certain synthesized derivatives of 1-(6-methylthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-5-yl)ethan-1-one showed a stimulating effect on plant growth in laboratory studies. researchgate.net Triazole compounds, in general, are known to influence plant morphogenesis by interfering with gibberellin biosynthesis. indexcopernicus.com This suggests that by modifying the substituents on the thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazole ring system, it may be possible to develop compounds with selective herbicidal properties. Further screening and structure-activity relationship studies are needed to explore this potential.
Development of Fungicidal Agents
The development of fungicidal agents is a more established application for this class of compounds. Various derivatives have demonstrated significant antifungal activity against a range of plant pathogens. nih.govmdpi.com
In one study, novel thiazolo[3,2-b]-1,2,4-triazole derivatives bearing a 6-fluoroquinazolinyl moiety were synthesized and evaluated. nih.gov Compound 6u from this series exhibited a potent inhibitory effect of 80.8% against the fungus Rhizoctonia solani at a concentration of 50 µg/mL, which was comparable to the commercial fungicide chlorothalonil (B1668833) (85.9%). nih.gov
Another study focused on researchgate.netresearchgate.netthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazolium salts and found that several derivatives displayed both antibacterial and antifungal activities. mdpi.com For example, compound 2a (2-heptyl-3-phenyl-6,6-trimethyl-5,6-dihydro-3H- researchgate.netresearchgate.netthiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazol-7-ium) showed good antifungal action against Candida albicans and Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL and a minimum fungicidal concentration (MFC) of 125 µg/mL for both. mdpi.comnih.gov
Table 2: Fungicidal Activity of Thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazole Derivatives
| Compound | Target Fungi | Activity Measurement | Result |
| 6u (a 6-fluoroquinazolinyl derivative) | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | 80.8% nih.gov |
| 2a (a triazolium salt) | Candida albicans | MIC | 31.25 µg/mL mdpi.comnih.gov |
| 2a (a triazolium salt) | Candida albicans | MFC | 125 µg/mL mdpi.comnih.gov |
| 2a (a triazolium salt) | Saccharomyces cerevisiae | MIC | 31.25 µg/mL mdpi.comnih.gov |
| 2a (a triazolium salt) | Saccharomyces cerevisiae | MFC | 125 µg/mL mdpi.comnih.gov |
These findings underscore the potential of the thiazolo[3,2-b] researchgate.netbiointerfaceresearch.comnih.govtriazole scaffold as a foundation for the development of a new generation of effective fungicides for agricultural use.
Agents for Pest and Disease Control
The fused heterocyclic system of thiazolo[3,2-b] mdpi.comontosight.airesearchgate.nettriazole has emerged as a significant scaffold in the development of novel agrochemicals. The structural combination of the 1,2,4-triazole and 1,3-thiazole rings can lead to compounds with enhanced biological activities. researchgate.net Researchers have extensively investigated derivatives of this core structure, revealing a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties, making them promising candidates for crop protection. researchgate.netresearchgate.net
Fungicidal and Anti-Oomycete Activity
Derivatives of the thiazolo[3,2-b] mdpi.comontosight.airesearchgate.nettriazole scaffold have demonstrated notable efficacy against a range of phytopathogenic fungi and oomycetes, which are responsible for significant crop diseases. mdpi.com The fungicidal potential of this class of compounds is often attributed to the synergistic effects of the fused thiazole and triazole rings. researchgate.net
Recent research has focused on synthesizing novel 1,2,4-triazole derivatives containing carboxamide fragments, inspired by the structure of commercial fungicides like mefentrifluconazole. mdpi.com In one such study, a series of new compounds were evaluated against seven types of plant pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects. For instance, compound 5j showed outstanding activity against the oomycete Phytophthora capsici, with an EC50 value of 17.362 μg/mL, far superior to mefentrifluconazole's EC50 of 75.433 μg/mL. mdpi.com Similarly, compound 6h was more effective against Physalospora piricola than mefentrifluconazole. mdpi.com Another study highlighted that certain 1,2,4-triazol derivatives displayed excellent antifungal activities against Botrytis cinerea, with inhibition rates over 90% at a concentration of 50 μg/mL. researchgate.net
The fungistatic activity of related mdpi.comontosight.airesearchgate.nettriazolo[1,5-b] mdpi.comontosight.airesearchgate.netresearchgate.nettetrazines has also been investigated. Derivatives containing methyl, phenyl, and pyrazol-1-yl substituents showed high activity against dermatophyte strains such as Trichophyton tonsurans and Epidermophyton floccosum, with Minimum Inhibitory Concentration (MIC) values as low as ≤ 3.12 μg/mL. beilstein-journals.org While tested in a different context, this highlights the broad antifungal potential of the triazole moiety. Furthermore, some thiazolo[3,2-b] mdpi.comontosight.airesearchgate.nettriazolium salts have shown good antifungal action against Candida albicans and Saccharomyces cerevisiae. mdpi.com
| Compound | Target Pathogen | Activity Metric | Observed Efficacy | Reference |
|---|---|---|---|---|
| Compound 5j (a 1,2,4-triazole derivative) | Phytophthora capsici | EC50 | 17.362 µg/mL | mdpi.com |
| Compound 6h (a 1,2,4-triazole derivative) | Physalospora piricola | EC50 | 13.095 µg/mL | mdpi.com |
| Compound 6k (a 1,2,4-triazol derivative) | Botrytis cinerea | Inhibition Rate at 50 µg/mL | 93.6% | researchgate.net |
| Compound 6b (a 1,2,4-triazol derivative) | Phompsis sp | Inhibition Rate at 50 µg/mL | 92.4% | researchgate.net |
Insecticidal Activity
In addition to fungicidal properties, various 1,2,4-triazole derivatives, including those with the thiazolo[3,2-b] mdpi.comontosight.airesearchgate.nettriazole backbone, have been identified as potent insecticides. researchgate.net Research into the synthesis of N-pyridylpyrazole derivatives incorporating a thiazole ring has yielded compounds with significant activity against several major lepidopteran agricultural pests. mdpi.com
These compounds were tested against the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). The results of these bioassays revealed that some derivatives possess excellent insecticidal properties. Notably, compound 7g demonstrated high efficacy against all three pests, with LC50 values of 6.75 mg/L against S. exigua and 7.64 mg/L against S. frugiperda, comparable to the commercial insecticide indoxacarb. mdpi.com This suggests that the thiazole-containing N-pyridylpyrazole structure is a promising lead for developing new insecticides to manage destructive lepidopteran pests. mdpi.com
| Compound | Target Pest | Activity Metric (48h) | Observed Efficacy | Reference |
|---|---|---|---|---|
| Compound 7g | Plutella xylostella | LC50 | 11.3 mg/L | mdpi.com |
| Spodoptera exigua | LC50 | 6.75 mg/L | mdpi.com | |
| Spodoptera frugiperda | LC50 | 7.64 mg/L | mdpi.com |
Herbicidal Activity
The application of thiazolo[3,2-b] mdpi.comontosight.airesearchgate.nettriazole derivatives extends to weed management, with several studies reporting on their herbicidal activities. researchgate.net A series of novel 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety were synthesized and evaluated for their ability to inhibit plant growth. researchgate.net
The herbicidal activities of these compounds were tested against both a dicotyledon (lettuce) and a monocotyledon (bentgrass). The results showed that most of the tested compounds exhibited moderate herbicidal activity. Among the synthesized series, compounds 6f and 6g were identified as having the highest efficacy, achieving an 80% inhibitory effect against both lettuce and bentgrass at a certain concentration. researchgate.net These findings indicate that the 1,2,4-triazole scaffold is a viable starting point for the development of new herbicides. researchgate.net
| Compound | Target Plant | Efficacy | Reference |
|---|---|---|---|
| Compound 6f | Lettuce (Lactuca sativa) | 80% Inhibition | researchgate.net |
| Bentgrass (Agrostis stolonifera) | 80% Inhibition | researchgate.net | |
| Compound 6g | Lettuce (Lactuca sativa) | 80% Inhibition | researchgate.net |
| Bentgrass (Agrostis stolonifera) | 80% Inhibition | researchgate.net |
Future Research Directions and Outlook for Thiazolo 3,2 B 1 2 3 Triazol 6 5h One
Exploration of Novel and Sustainable Synthetic Pathways
Future synthetic research on thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one and its derivatives will increasingly prioritize the principles of green and sustainable chemistry. The aim is to develop methodologies that are not only efficient but also environmentally benign, reducing waste and the use of hazardous materials.
Key areas of exploration will include:
Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive for their operational simplicity and ability to generate molecular diversity in a single step. nih.gov Future efforts will likely focus on designing novel MCRs that allow for the construction of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one core with greater atom economy.
Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source for promoting chemical reactions is a rapidly growing area. ucm.es Developing visible-light-mediated protocols for the synthesis of this scaffold could offer a catalyst-free and environmentally friendly alternative to conventional heating methods. ucm.es
Aqueous Reaction Media: Performing syntheses in water instead of volatile organic solvents is a cornerstone of green chemistry. Future research will likely explore catalyst-free reactions in aqueous conditions to produce thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole derivatives, simplifying reaction work-up and minimizing environmental impact. ucm.es
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives could enable more efficient and reproducible production.
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
A deeper understanding of how thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Future research will employ a combination of computational and experimental techniques to unravel these mechanisms.
Key approaches will include:
Molecular Docking Studies: These in silico methods are invaluable for predicting the binding modes of small molecules within the active sites of biological targets such as enzymes and receptors. nih.govnih.gov Future studies will utilize molecular docking to identify potential protein targets for thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives and to understand the key molecular interactions that govern their activity. nih.govnih.gov
X-ray Crystallography: Obtaining crystal structures of these compounds complexed with their biological targets provides definitive evidence of their binding mode and can guide further optimization.
Biochemical and Cellular Assays: Advanced in vitro assays will be essential to validate the findings from computational studies and to probe the downstream effects of target engagement in cellular models. This includes investigating the impact on signaling pathways, such as the ERK and AKT pathways in cancer cells. nih.gov
Proteomics and Metabolomics: These "omics" technologies can provide a global view of the changes in protein and metabolite levels within cells upon treatment with thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives, offering insights into their broader biological impact and potential off-target effects.
Rational Design and Optimization of Thiazolo[3,2-b]researchgate.netnih.govresearchgate.nettriazol-6(5H)-one Derivatives for Enhanced Specificity
The broad bioactivity of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one scaffold is both a strength and a challenge. Future research will focus on the rational design of derivatives with enhanced specificity for particular biological targets to improve their therapeutic index and reduce potential side effects.
Strategies for achieving this include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one core and its substituents affect biological activity is fundamental. mdpi.com Comprehensive SAR studies will continue to guide the design of more potent and selective analogs.
Structure-Based Drug Design (SBDD): As the three-dimensional structures of relevant biological targets become available, SBDD will play a pivotal role in designing derivatives that fit precisely into the target's active site, thereby enhancing binding affinity and specificity.
Bioisosteric Replacement: This strategy involves replacing certain functional groups in a molecule with others that have similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile. This approach has been proposed as a pathway for the optimization of novel derivatives based on this scaffold.
Hybrid Molecule Design: The fusion of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one scaffold with other known pharmacophores is a promising strategy for creating hybrid molecules with unique activity profiles. researchgate.net
Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Compound Design and Screening
The integration of advanced computational tools is set to revolutionize the discovery and development of novel thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives. Cheminformatics, machine learning (ML), and artificial intelligence (AI) can accelerate the design-synthesize-test cycle and enable the exploration of a vast chemical space.
Future applications in this area include:
Virtual Screening: In silico high-throughput screening of large compound libraries can identify promising thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives for further investigation, saving time and resources compared to traditional screening methods.
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of novel thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives. researchgate.net This allows for the prioritization of compounds with the highest probability of success.
De Novo Drug Design: AI-driven algorithms can generate entirely new molecular structures with desired properties, offering a powerful tool for designing novel thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives with optimized activity and safety profiles.
Pharmacophore Modeling: This approach can be used to identify the key structural features required for a compound to interact with a specific biological target, guiding the design of more potent and selective inhibitors.
Investigation of Multi-Targeting Approaches for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathogenic pathways. nih.gov The development of single molecules that can modulate multiple targets simultaneously is an emerging paradigm in drug discovery. nih.gov The diverse bioactivity of the thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one scaffold makes it an attractive starting point for the development of multi-targeting agents.
Future research in this domain will focus on:
Designing Dual-Inhibitors: A promising strategy involves designing derivatives that can simultaneously inhibit two or more key targets within a disease pathway. For example, in cancer, this could involve targeting both a specific kinase and an enzyme involved in apoptosis.
Polypharmacology Profiling: Systematically screening thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazol-6(5H)-one derivatives against a broad panel of biological targets can uncover unexpected multi-targeting capabilities.
Treatment of Complex Diseases: The development of multi-targeting agents based on this scaffold could offer new therapeutic options for challenging diseases where single-target drugs have limited efficacy or are prone to the development of resistance. This includes various forms of cancer, inflammatory disorders, and infectious diseases. asianjpr.com
Below is a table summarizing the future research directions and the advanced methodologies that will be employed.
| Research Direction | Advanced Methodologies | Potential Outcomes |
| Novel and Sustainable Synthetic Pathways | Multicomponent Reactions, Visible-Light-Mediated Synthesis, Aqueous Reaction Media, Flow Chemistry | More efficient, environmentally friendly, and scalable synthesis of derivatives. |
| Advanced Mechanistic Elucidation | Molecular Docking, X-ray Crystallography, Advanced Cellular Assays, Proteomics, Metabolomics | A deeper understanding of the molecular basis of biological activity, enabling more informed drug design. |
| Rational Design for Enhanced Specificity | Structure-Activity Relationship (SAR) Studies, Structure-Based Drug Design (SBDD), Bioisosteric Replacement, Hybrid Molecule Design | Development of compounds with improved therapeutic indices and reduced off-target effects. |
| Integration of Computational Tools | Virtual Screening, Machine Learning (ML), Artificial Intelligence (AI), Pharmacophore Modeling | Accelerated discovery of novel drug candidates with optimized properties. |
| Investigation of Multi-Targeting Approaches | Design of Dual-Inhibitors, Polypharmacology Profiling | Development of innovative treatments for complex diseases like cancer and neurodegenerative disorders. |
Q & A
Q. What are the common synthetic routes for Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives?
Synthesis typically involves cyclization reactions and Claisen condensation. For example:
- Claisen condensation of 3,4,5-trimethoxybenzoic acid derivatives to form the thiazolo-triazolone core .
- Cyclization of 1,2,4-triazole-3-thiol intermediates with chloroacetic acid and aromatic aldehydes in acetic acid/anhydride media .
- S-alkylation of triazole-thiols with brominated ketones (e.g., 2-bromo-4'-fluoroacetophenone) followed by acid-mediated cyclization .
Q. Which spectroscopic and crystallographic methods are used to characterize these derivatives?
- 1H/13C-NMR and HRMS for structural elucidation .
- X-ray diffraction to determine crystal packing and hydrogen-bonding networks. For instance, hydrogen bonds (e.g., N–H···O) and π-π interactions stabilize the lattice in compound 5c , with interatomic distances of ~3.44 Å .
- FT-IR to confirm functional groups like carbonyl and triazole rings .
Q. How are in vitro cytotoxicity and selectivity evaluated for these compounds?
- MTT assays on cancer cell lines (e.g., HeLa, HCT116) and normal cells (e.g., L-02) to calculate IC50 values and selectivity indices. Derivatives with 4-fluorobenzylidene or α-furylidene substituents show selective toxicity toward cancer cells .
- Dose-response curves to compare efficacy against reference drugs like cisplatin .
Q. What in vivo models assess anti-inflammatory activity?
- Carrageenan-induced paw edema in mice, with protection percentages calculated relative to indomethacin. Halogenated derivatives (e.g., 2-Br, 4-Cl) show 30–43% higher activity than indomethacin .
- COX-1/COX-2 inhibition assays to evaluate enzyme targeting, though some compounds exhibit anti-inflammatory effects via non-COX pathways .
Advanced Research Questions
Q. How do structural modifications at C5 and C2 positions influence bioactivity?
- C5 substituents : Electron-withdrawing groups (e.g., halogens) enhance anti-inflammatory activity. For example, 4-Cl and 2-Br derivatives show 62–67% edema inhibition .
- C2 adamantyl groups : Improve lipophilicity and target engagement, as seen in adamantyl-thiazolo-triazolones with potent COX-1 inhibition (IC50 ~ µM range) .
- Methoxy groups : Increase metabolic stability but may reduce activity if steric hindrance occurs .
Q. How can computational methods resolve contradictions between predicted and experimental activity?
- PASS software predicts anti-inflammatory activity but may fail to account for non-COX mechanisms (e.g., neuropeptide modulation). Experimental validation via cytokine profiling (e.g., TNF-α, IL-1β) is critical .
- QSAR models using 2D descriptors (e.g., topological indices) identify key physicochemical properties (e.g., logP, polar surface area) for optimizing MIC values in antimicrobial derivatives .
Q. What strategies improve selectivity between cancerous and normal cells?
Q. How do π-electron interactions and crystal packing affect stability?
Q. What methodologies validate non-COX/LOX anti-inflammatory mechanisms?
Q. How are adamantyl groups leveraged to enhance pharmacological profiles?
- Adamantyl-thiazolo-triazolones show dual antiviral/anti-inflammatory activity by targeting viral entry proteins (e.g., influenza hemagglutinin) and inhibiting neuropeptide release .
- Molecular dynamics simulations reveal adamantyl groups improving binding affinity to hydrophobic enzyme pockets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
